Stereochemical Complexity: Two Defined Chiral Centers vs. Achiral 3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine
The target compound possesses two defined atom stereocenters (2R,3S), while the closest achiral analog, 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine (CAS 1461869-13-5), has zero stereocenters [1]. This difference is quantified by the number of defined atom stereocenters: 2 vs. 0 [1][2].
| Evidence Dimension | Number of defined atom stereocenters |
|---|---|
| Target Compound Data | 2 (2R,3S) |
| Comparator Or Baseline | 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine: 0 |
| Quantified Difference | 2 vs. 0 stereocenters |
| Conditions | Structural comparison based on PubChem computed properties and vendor documentation |
Why This Matters
Chiral centers are critical for enantioselective target engagement; purchasing an achiral analog forfeits the ability to explore stereospecific SAR.
- [1] PubChem Compound Summary CID 121552580. (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride. https://pubchem.ncbi.nlm.nih.gov/compound/121552580 (accessed 2026-05-12). View Source
- [2] PubChem Compound Summary CID 57778167. 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine. https://pubchem.ncbi.nlm.nih.gov/compound/57778167 (accessed 2026-05-12). View Source
